molecular formula C14H14I2N4 B13434291 1,4-Bis(6-iodopyridine-2-yl)piperazine

1,4-Bis(6-iodopyridine-2-yl)piperazine

Cat. No.: B13434291
M. Wt: 492.10 g/mol
InChI Key: BADNRTNKSYKZKE-UHFFFAOYSA-N
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Description

1,4-Bis(6-iodopyridine-2-yl)piperazine is a chemical compound with the molecular formula C14H14I2N4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(6-iodopyridine-2-yl)piperazine typically involves the reaction of 6-iodopyridine-2-carbaldehyde with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(6-iodopyridine-2-yl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,4-Bis(6-iodopyridine-2-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing molecules.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(6-iodopyridine-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may act as an agonist or antagonist at GABA receptors, influencing neurotransmission and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazacyclohexane:

    6-Iodopyridine-2-carbaldehyde: A precursor in the synthesis of 1,4-Bis(6-iodopyridine-2-yl)piperazine, it contains a single iodine atom and an aldehyde functional group.

    1,4-Bis(4-pyridyl)piperazine: Similar in structure but with pyridine rings at different positions, this compound is used in coordination chemistry and materials science.

Uniqueness

This compound is unique due to the presence of two iodine atoms, which impart distinct chemical and physical properties. These iodine atoms enhance the compound’s reactivity and enable its use in specialized applications, such as radiolabeling and imaging studies.

Properties

Molecular Formula

C14H14I2N4

Molecular Weight

492.10 g/mol

IUPAC Name

1,4-bis(6-iodopyridin-2-yl)piperazine

InChI

InChI=1S/C14H14I2N4/c15-11-3-1-5-13(17-11)19-7-9-20(10-8-19)14-6-2-4-12(16)18-14/h1-6H,7-10H2

InChI Key

BADNRTNKSYKZKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)I)C3=NC(=CC=C3)I

Origin of Product

United States

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